molecular formula C21H15N3O4S2 B2744945 (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide CAS No. 1173494-03-5

(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide

Cat. No. B2744945
CAS RN: 1173494-03-5
M. Wt: 437.49
InChI Key: KENLWXIXIZWPPW-QURGRASLSA-N
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Description

(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H15N3O4S2 and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

One study delves into the synthesis and cardiac electrophysiological activity of a range of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of the imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity. This suggests the compound's utility in designing selective class III agents for cardiac applications (Morgan et al., 1990).

Antimalarial and COVID-19 Drug Applications

Another study investigates the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating their potential antimalarial activity and utilization in COVID-19 drug development through computational calculations and molecular docking studies. The findings suggest these compounds' versatility in addressing global health challenges, including infectious diseases (Fahim & Ismael, 2021).

Carbonic Anhydrase Inhibition

Research into metal complexes of heterocyclic sulfonamide revealed strong carbonic anhydrase inhibitory properties, underscoring the compound's significance in developing inhibitors with potential therapeutic benefits, particularly for conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).

Drug-like Derivatives Synthesis

The development of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives through a solution-phase parallel synthesis approach highlights the flexibility and efficiency of utilizing such chemical structures in the rapid generation of potential therapeutic agents (Park et al., 2009).

Antimicrobial Activity

A series of novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles were synthesized, showcasing their antibacterial and antifungal activities. This illustrates the compound's application in discovering new antimicrobial agents, addressing the need for novel treatments against resistant strains (Belavagi et al., 2015).

properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S2/c1-3-11-24-17-10-9-15(30(2,26)27)12-19(17)29-21(24)22-20(25)16-13-18(28-23-16)14-7-5-4-6-8-14/h1,4-10,12-13H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENLWXIXIZWPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=NOC(=C3)C4=CC=CC=C4)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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